molecular formula C9H12FN B13664199 3-(tert-Butyl)-5-fluoropyridine

3-(tert-Butyl)-5-fluoropyridine

Cat. No.: B13664199
M. Wt: 153.20 g/mol
InChI Key: LQPBCTIYMIBHNL-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-fluoropyridine is an organic compound that belongs to the class of fluoropyridines. This compound features a pyridine ring substituted with a tert-butyl group at the 3-position and a fluorine atom at the 5-position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-fluoropyridine typically involves the introduction of the tert-butyl and fluorine substituents onto a pyridine ring. One common method involves the use of tert-butyl lithium and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl and fluorine groups in a controlled manner, enhancing the overall sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different pyridine derivatives.

Scientific Research Applications

3-(tert-Butyl)-5-fluoropyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and other interactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and selectivity for its targets, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.

    3-(tert-Butyl)-5-bromopyridine: Similar structure but with a bromine atom instead of fluorine.

    3-(tert-Butyl)-5-iodopyridine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

3-(tert-Butyl)-5-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and binding interactions, making it particularly valuable in various applications .

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

3-tert-butyl-5-fluoropyridine

InChI

InChI=1S/C9H12FN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3

InChI Key

LQPBCTIYMIBHNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CN=C1)F

Origin of Product

United States

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